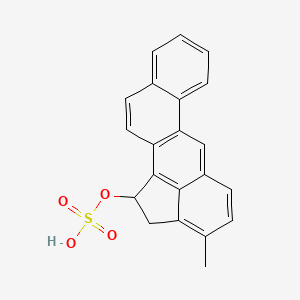

1-Sulfooxy-3-methylcholanthrene

Description

Properties

CAS No. |

179073-71-3 |

|---|---|

Molecular Formula |

C21H16O4S |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(3-methyl-1,2-dihydrobenzo[j]aceanthrylen-1-yl) hydrogen sulfate |

InChI |

InChI=1S/C21H16O4S/c1-12-6-7-14-10-18-15-5-3-2-4-13(15)8-9-16(18)21-19(25-26(22,23)24)11-17(12)20(14)21/h2-10,19H,11H2,1H3,(H,22,23,24) |

InChI Key |

GCTODDXZZNSHQO-UHFFFAOYSA-N |

SMILES |

CC1=C2CC(C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)OS(=O)(=O)O |

Canonical SMILES |

CC1=C2CC(C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)OS(=O)(=O)O |

Synonyms |

1-SMC cpd 1-sulfooxy-3-methylcholanthrene |

Origin of Product |

United States |

Metabolic Activation Pathways Leading to 1 Sulfooxy 3 Methylcholanthrene

Parent Compound: 3-Methylcholanthrene (B14862) Biotransformation Initiation

The metabolic journey from the relatively inert parent compound, 3-methylcholanthrene, to the reactive ester begins with its biotransformation, primarily initiated by oxidative enzymes. nih.govnih.gov This initial phase is crucial as it prepares the molecule for subsequent reactions.

The primary hydroxylation of 3-methylcholanthrene is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of xenobiotics. mdpi.commdpi.com Specifically, members of the CYP1 family, including CYP1A1, CYP1A2, and CYP1B1, play a pivotal role in the metabolic activation of PAHs like 3-MC. nih.govnih.govaacrjournals.org

CYP1A1 and CYP1A2: These enzymes are significantly involved in the bioactivation of 3-MC. nih.govaacrjournals.org Studies have shown that 3-MC itself can induce the expression of CYP1A enzymes, leading to its own enhanced metabolism. nih.govnih.govnih.gov Research using liver microsomes from mice lacking the CYP1A2 gene demonstrated a significant reduction in the formation of DNA-binding metabolites from 3-MC, highlighting the crucial role of CYP1A2 in this process. aacrjournals.org The induction of these enzymes is mediated through the aryl hydrocarbon receptor (AhR) pathway. auctr.edu

The process of hydroxylation by these P450 enzymes introduces a hydroxyl group onto the 3-MC molecule, a critical step for subsequent activation. nih.gov

The action of cytochrome P450 enzymes on 3-methylcholanthrene results in the formation of several hydroxylated metabolites. Among these, 1-hydroxy-3-methylcholanthrene (B1201948) is a major primary metabolite. nih.govchemicalbook.com This specific metabolite, often referred to as a proximate carcinogen, is the direct precursor to the ultimate reactive ester, 1-sulfooxy-3-methylcholanthrene. nih.govacs.org The introduction of the hydroxyl group at the C1 position creates a benzylic alcohol, which is the target for the subsequent sulfonation reaction. nih.gov

Formation of the Electrophilic Sulfate (B86663) Ester Intermediate

The generation of this compound is contingent upon the initial enzymatic hydroxylation of the parent compound, 3-methylcholanthrene, to form 1-hydroxy-3-methylcholanthrene. nih.gov This precursor metabolite is then a substrate for sulfotransferase enzymes, which catalyze the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of 1-hydroxy-3-methylcholanthrene. nih.govoup.com This reaction yields the sulfuric acid ester, this compound. oup.com

The addition of the sulfooxy group transforms the relatively stable hydroxyl group into a good leaving group. This structural change is pivotal, as it confers a high degree of electrophilicity upon the molecule. The resulting sulfate ester is a reactive species that can covalently bind to nucleophilic sites on cellular macromolecules, such as DNA, without the need for further metabolic activation. oup.com This direct reactivity underscores its potential role as an ultimate carcinogenic metabolite of 3-methylcholanthrene. nih.govoup.com

Detailed Research Findings

Research utilizing Salmonella typhimurium strains genetically engineered to express specific human sulfotransferase (SULT) enzymes has elucidated the precise enzymatic pathways responsible for the bioactivation of 1-hydroxy-3-methylcholanthrene. These studies have demonstrated a high degree of selectivity in the activation process.

Specifically, human SULT1B1 has been identified as the primary enzyme responsible for the efficient metabolic activation of 1-hydroxy-3-methylcholanthrene into a mutagenic species. oup.com The activation by other human SULT isoforms, such as SULT1C3 and SULT2A1, was found to be significantly weaker. oup.com Interestingly, while 1-hydroxy-3-methylcholanthrene is a substrate for SULT1B1, it acts as a potent inhibitor of another major sulfotransferase, SULT1A1. oup.com

The carcinogenicity of both 1-hydroxy-3-methylcholanthrene and its synthetic sulfate ester, this compound, has been evaluated in animal models. In a study involving female Sprague-Dawley rats, subcutaneous injections of this compound led to the development of sarcomas at the injection site in 66% of the animals within 52 weeks. nih.gov In the same study, its precursor, 1-hydroxy-3-methylcholanthrene, induced sarcomas in 42% of the rats, supporting the hypothesis that its metabolic conversion to the sulfate ester is a key activation step. nih.gov

Table 1: Mutagenic Activation of 1-hydroxy-3-methylcholanthrene by Human Sulfotransferases

| Human Sulfotransferase Isozyme | Mutagenic Response (revertants/nmol) |

| SULT1B1 | 2400 |

| SULT1C3 | 9 |

| SULT2A1 | 2 |

Data sourced from studies using Salmonella typhimurium TA1538 expressing individual human SULT enzymes. oup.com

Table 2: Carcinogenicity in Female Sprague-Dawley Rats

| Compound | Incidence of Sarcomas at Injection Site (at 52 weeks) |

| This compound | 66% (8 out of 12 rats) |

| 1-Hydroxy-3-methylcholanthrene | 42% (5 out of 12 rats) |

Data from a study involving subcutaneous administration of the compounds. nih.gov

Table 3: Inhibition of Human SULT1A1

| Inhibitor | IC50 (nM) |

| 1-Hydroxy-3-methylcholanthrene | 15 |

IC50 represents the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity. oup.com

Molecular Mechanisms of Carcinogenicity and Dna Interaction

Electrophilic Reactivity and Carbocation Generation

1-Sulfooxy-3-methylcholanthrene (1-SMC) is a direct-acting electrophilic mutagen. nih.gov Its structure, featuring a sulfate (B86663) group attached to the 1-position of the 3-methylcholanthrene (B14862) core, makes it a reactive ester. nih.gov The sulfate group is an excellent leaving group, and its departure results in the formation of a highly reactive carbocation. This carbocation is a potent electrophile, meaning it is electron-deficient and seeks out electron-rich centers in biological molecules to form stable covalent bonds. nih.govtaylorandfrancis.com

The generation of this carbocation is a critical step in the carcinogenic process, as it is the primary species responsible for attacking nucleophilic sites on DNA. taylorandfrancis.com The formation of this reactive intermediate from its precursor, 1-hydroxy-3-methylcholanthrene (B1201948), is catalyzed by sulfotransferase enzymes. nih.gov

DNA Adduct Formation

The electrophilic carbocation generated from 1-SMC readily reacts with the nucleophilic centers in DNA, leading to the formation of covalent DNA adducts. nih.gov An adduct is a segment of DNA that is bound to a cancer-causing chemical, and this process is a hallmark of genotoxic carcinogens. taylorandfrancis.com

The covalent binding of the 1-SMC-derived carbocation to DNA nucleotides occurs through a process of aralkylation. nih.gov This involves the electrophilic attack of the carbocation on the electron-rich nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases of DNA. nih.govnih.gov The formation of these adducts is a direct chemical modification of the genetic material. nih.gov The reaction is an SN2-type reaction where the DNA base acts as the nucleophile.

Research has shown that the binding of methylcholanthrene metabolites is not random. The N7 position of guanine (B1146940) is a particularly vulnerable site for adduct formation due to its high nucleophilicity and accessibility within the major groove of the DNA double helix. nih.gov Adducts have also been identified at the N3 position of adenine (B156593), which is located in the minor groove. nih.gov The formation of adducts at the N-7 position of guanine can lead to the weakening of the glycosidic bond, resulting in depurination and the creation of an apurinic site, which is a form of DNA damage. berkeley.edu

The formation of bulky DNA adducts from compounds like 1-SMC can significantly distort the regular structure of the DNA double helix. nih.gov This structural perturbation can manifest as localized unwinding of the DNA, bending of the helix, and disruption of normal base pairing. nih.govnih.gov The presence of these adducts creates single-stranded regions in the DNA, altering its conformational integrity. nih.gov This damage can interfere with essential cellular processes such as DNA replication and transcription. taylorandfrancis.com

The formation of DNA adducts by 1-SMC is directly linked to its mutagenic and genotoxic effects. nih.govnih.gov These adducts can lead to miscoding during DNA replication, where the DNA polymerase incorporates an incorrect base opposite the adducted nucleotide. This results in permanent changes in the DNA sequence, known as mutations. nih.gov Specifically, studies on the mutagenicity of 3-methylcholanthrene, the parent compound of 1-SMC, have shown a prevalence of G:C to T:A and C:G to A:T transversions. nih.gov Genotoxicity is a broader term that encompasses any process that alters the structure, information content, or segregation of DNA, and DNA adduct formation is a primary mechanism of genotoxicity. europa.eu

Cellular and Subcellular Responses to DNA Adducts

The presence of DNA adducts triggers a cascade of cellular responses aimed at mitigating the damage. Cells possess sophisticated DNA repair mechanisms to recognize and remove these lesions. However, if the damage is too extensive or if the repair mechanisms are overwhelmed or faulty, the cell may undergo apoptosis (programmed cell death) to prevent the propagation of mutations. nih.govfu-berlin.de If these protective mechanisms fail, the mutations can become fixed in the genome, potentially leading to the activation of oncogenes or the inactivation of tumor suppressor genes, which are critical steps in the initiation of cancer. kcl.ac.uk

The subcellular distribution of methylcholanthrene and its metabolites shows accumulation in various fractions, including mitochondria and microsomes, where metabolic activation and binding to macromolecules occur. nih.gov The formation of DNA adducts can also trigger signaling pathways that can halt the cell cycle to allow time for DNA repair or, if the damage is irreparable, initiate apoptosis. nih.govfu-berlin.de

Impact on Gene Expression and Transcriptional Regulation (e.g., CYP1A1 promoter region)

Currently, there is a lack of direct scientific evidence detailing the specific impact of this compound on the CYP1A1 promoter region and its subsequent effect on gene expression and transcriptional regulation. Research has primarily focused on its parent compound, 3-methylcholanthrene, which is known to induce the expression of CYP1A1. However, the direct interaction of the sulfooxy metabolite with the regulatory regions of this gene has not been elucidated in the available scientific literature.

Initiation of Mutational Events and Early Cancer Phenotypes

This compound is characterized as a direct-acting mutagen, meaning it can covalently bind to DNA without the need for metabolic activation. nih.gov This intrinsic reactivity is a key factor in its ability to initiate mutational events. The formation of covalent bonds, or adducts, with DNA can disrupt the normal processes of DNA replication and repair, leading to errors in the genetic code.

Research has shown that the parent compound, 3-methylcholanthrene, induces a significant increase in transversion-type mutations, particularly G:C → T:A transversions. nih.gov As 1-SMC is the ultimate carcinogenic metabolite of 3-MC, it is plausible that it is directly responsible for inducing these specific mutational signatures. These mutations in critical genes, such as tumor suppressor genes and oncogenes, are a fundamental step in the initiation of cancer.

The carcinogenic potential of this compound has been demonstrated in animal models. In one study, subcutaneous injection of 1-SMC in female Sprague-Dawley rats led to the development of sarcomas at the site of injection. nih.gov These tumors represent an early cancer phenotype resulting from the compound's mutagenic activity.

| Compound | Number of Rats | Tumor Incidence (Sarcomas) | Time to Tumor Onset |

| This compound | 12 | 8 (66%) | 52 weeks |

| 1-Hydroxy-3-methylcholanthrene | 12 | 5 (42%) | 52 weeks |

| This table summarizes the carcinogenicity of this compound compared to its precursor, 1-hydroxy-3-methylcholanthrene, in Sprague-Dawley rats. nih.gov |

Histological examination of tumors induced by the parent compound, 3-methylcholanthrene, has provided further insight into the early cancer phenotypes. These tumors have been identified as various types of sarcomas, including well-differentiated fibrosarcomas and pleomorphic rhabdomyosarcomas. nih.govpsu.edu Pleomorphic rhabdomyosarcomas are characterized by a significant variation in cell size and shape (pleomorphism) and the presence of rhabdomyoblasts, which are cells that show some degree of skeletal muscle differentiation.

Theoretical Frameworks in 1 Sulfooxy 3 Methylcholanthrene Research

The Meso-Region Theory of Polycyclic Aromatic Hydrocarbon Carcinogenesis

The Meso-Region Theory posits that the carcinogenic activation of many PAHs occurs at specific, highly reactive meso-anthracenic centers within the molecule. researchgate.net This theory suggests a sequence of biochemical reactions, often beginning with methylation at this reactive site, followed by hydroxylation and subsequent esterification (e.g., sulfation) to form a reactive ester with a good leaving group. researchgate.net This process generates a highly reactive carbocation capable of binding to cellular nucleophiles like DNA, thereby initiating carcinogenesis. researchgate.net

In the case of 3-methylcholanthrene (B14862) (3-MC), the molecule possesses a dimethylene bridge that serves a function analogous to a methyl group at its meso-anthracenic center. researchgate.net The formation of 1-Sulfooxy-3-methylcholanthrene is a critical step that aligns with the predictions of the meso-region theory. The sulfoxy group at the 1-position is an excellent leaving group, making the compound a potent aralkylating agent. This supports the theory's core tenet that such electrophilic sulfate (B86663) esters are major ultimate carcinogenic forms for meso-region methylated PAHs. researchgate.net

Unified Theory for Polycyclic Aromatic Hydrocarbon Carcinogenicity

While early theories focused on single reactive sites, a more unified understanding of PAH carcinogenicity incorporates the roles of multiple distinct molecular regions. This integrated view combines the concepts of the "K region," the "L region," and the "bay region" to explain the balance between metabolic activation and detoxification. nih.govnih.govresearchgate.net

K Region: Associated with the metabolic reactions that can lead to the formation of reactive epoxides and are considered to have a carcinogenic activating effect. nih.govnih.gov

L Region: A reactive region that is more prone to detoxification reactions, thus having a deactivating or protective effect against carcinogenicity. nih.govnih.gov

Bay Region: A sterically hindered concave region of the molecule. The "bay region theory" proposes that diol epoxides formed in this region are the ultimate carcinogenic metabolites for many PAHs. scispace.comresearchgate.net These bay-region diol epoxides are particularly potent because the carbocations formed from them are highly stabilized.

The carcinogenicity of 3-methylcholanthrene is well-explained by this unified model. The high tumorigenic activity of certain metabolites of 3-MC provides strong evidence for the importance of bay-region activation in its pathway to becoming an ultimate carcinogen. researchgate.netscispace.com The formation of this compound represents a crucial metabolic activation step. This highly reactive, electrophilic molecule can directly damage DNA, a characteristic feature of an ultimate carcinogen, regardless of which specific region is theoretically prioritized. nih.gov

Predictive Models for Electrophilic Reactivity and Carcinogenic Potential

To move beyond qualitative theories, quantitative structure-activity relationship (QSAR) models have been developed to predict the carcinogenic potential of PAHs based on their molecular structure. nih.gov These models analyze molecular properties to identify determinants of biological activity.

One advanced approach uses the calculated molecular electrostatic potential (MESP) to distinguish and quantify the electron density of different molecular regions, including the K, L, and M (bay) regions, as well as a newly defined N region. nih.gov Analysis within this framework reveals that the K and M regions contribute to activating carcinogenic effects, while the L and N regions are associated with deactivating effects. researchgate.netnih.gov The carcinogenic activity of a PAH is significantly enhanced when three or more of these distinct regions are present, whereas molecules with only one or two types of regions tend to be inactive or weakly active. researchgate.netnih.gov

This compound exemplifies the properties these models seek to predict. It is a known direct-acting electrophilic mutagen and a potent DNA-damaging agent. nih.gov The addition of an estimated electrophilicity parameter into QSAR models has been shown to dramatically improve their predictive accuracy, particularly in correctly identifying carcinogens. nih.gov The confirmed high carcinogenicity of this compound validates the focus on electrophilic reactivity as a key predictor of carcinogenic potential. nih.gov

Comparative Carcinogenicity in Sprague-Dawley Rats

| Compound | Sarcoma Incidence (at 52 weeks) | Percentage |

| This compound | 8 of 12 rats | 66% |

| 1-Hydroxy-3-methylcholanthrene (B1201948) | 5 of 12 rats | 42% |

This table presents data from a study where female Sprague-Dawley rats were administered the compounds three times weekly for 20 doses. The results demonstrate the significantly higher carcinogenic potency of the sulfated ester compared to its hydroxyl precursor. nih.gov

Role of Molecular Regions in PAH Carcinogenicity (QSAR Model)| Molecular Region | Associated Effect |

| K Region | Activating |

| M Region (Bay) | Activating |

| L Region | Deactivating |

| N Region | Deactivating |

Advanced Research Methodologies for Studying 1 Sulfooxy 3 Methylcholanthrene

In Vitro Experimental Models

In vitro systems provide a controlled environment to investigate the direct effects and metabolic requirements of 1-sulfooxy-3-methylcholanthrene at the cellular and molecular level.

Bacterial Mutagenicity Assays Utilizing Engineered Strains

Bacterial reverse mutation assays, particularly the Ames test using Salmonella typhimurium, are fundamental in assessing the mutagenic potential of chemical compounds. To specifically investigate the role of sulfonation in the activation of promutagens, engineered bacterial strains have been developed. These strains are designed to express specific mammalian sulfotransferases (SULTs), enzymes responsible for catalyzing the sulfonation of various substrates.

The chemically synthesized sulfuric acid ester, this compound (1-SMC), has been shown to be directly mutagenic in bacteria without the need for metabolic activation. nih.gov This intrinsic mutagenicity highlights its nature as a reactive electrophile. nih.gov Further studies have utilized Salmonella typhimurium strains, such as TA1538, engineered to express various human and other mammalian SULTs. oup.comnih.gov These specialized strains allow for the investigation of the bioactivation of precursor compounds, like 1-hydroxy-3-methylcholanthrene (B1201948) (1-OH-MC), into mutagenic metabolites. oup.comnih.gov

For instance, research has demonstrated that 1-OH-MC is efficiently activated into a potent mutagen by human SULT1B1 expressed in S. typhimurium TA1538. oup.comnih.gov The mutagenicity is quantified by counting the number of revertant colonies, which indicates the frequency of mutations induced by the test compound. oup.com These assays can also explore the influence of co-factors, with findings showing that the intrinsic mutagenicity of 1-SMC is significantly increased by the addition of acetate (B1210297) or chloride anions to the culture media. nih.gov Conversely, substances like reduced glutathione (B108866) and ascorbic acid have been shown to protect against 1-SMC-induced mutagenesis. nih.gov

Mammalian Cell Culture Systems for Metabolic Activation and DNA Adduct Kinetics

Mammalian cell culture systems offer a more biologically complex model than bacteria for studying the metabolism and genotoxicity of compounds like this compound. These systems retain many of the cellular processes found in vivo, including relevant metabolic enzymes and DNA repair mechanisms.

Cultured mouse aortic smooth muscle cells (SMCs) have been instrumental in studying the metabolic activation of the parent compound, 3-methylcholanthrene (B14862) (MC), and the subsequent formation of DNA adducts. oup.comoup.comnih.gov Upon treatment with MC, these cells exhibit the formation of multiple DNA adducts in a dose-dependent manner. oup.comnih.gov This indicates that SMCs possess the necessary enzymatic machinery to metabolize MC into genotoxic intermediates. oup.comnih.gov While these studies focus on the parent compound, the methodologies are directly applicable to investigating the kinetics of DNA adduct formation by its downstream metabolite, this compound. The use of ³²P-postlabeling assays is a highly sensitive method employed in these systems to detect and quantify DNA adducts. oup.comoup.com

Enzyme Activity Assays for Metabolic Enzymes

Enzyme activity assays are critical for identifying the specific enzymes involved in the metabolic activation of 3-methylcholanthrene and its derivatives. These assays measure the catalytic activity of enzymes such as sulfotransferases (SULTs) and cytochrome P450s (CYPs).

Studies have shown that the bioactivation of hydroxylated metabolites of 3-methylcholanthrene is highly dependent on specific SULT isoforms. oup.comnih.gov For example, human SULT1B1 exhibits a high capacity to activate 1-hydroxy-3-methylcholanthrene. oup.comnih.gov Enzyme activity can be determined by incubating recombinant enzymes with the substrate and measuring the formation of the product. oup.com

In the context of cytochrome P450s, aryl hydrocarbon hydroxylase (AHH) assays are used to measure the activity of CYP1A1 and CYP1B1. oup.com Research on mouse aortic smooth muscle cells has revealed that 3-methylcholanthrene induces CYP1B1, but not CYP1A1. oup.comnih.gov The role of specific CYP isoforms in metabolic activation can be further elucidated by using selective inhibitors. For instance, 1-ethynylpyrene, a specific inhibitor of CYP1B1, has been shown to dramatically suppress the formation of MC-induced DNA adducts in these cells, indicating that CYP1B1 is the primary enzyme responsible for generating genotoxic metabolites in this system. oup.comoup.comnih.gov Furthermore, some studies have noted that certain carcinogens can lead to a decrease in aryl sulfotransferase activity in rat liver. nih.gov

In Vivo Experimental Models

In vivo models, particularly in rodents, are indispensable for understanding the complete picture of a compound's carcinogenicity, including its distribution, metabolism, DNA adduct formation in various tissues, and ultimate tumor induction.

Rodent Carcinogenesis Bioassays for Investigating Ultimate Carcinogenicity

Carcinogenesis bioassays in rodents are the gold standard for determining the ultimate carcinogenic potential of a chemical. These long-term studies involve the administration of the test compound to animals and monitoring for tumor development.

Studies in Sprague-Dawley rats have directly compared the carcinogenicity of 1-hydroxy-3-methylcholanthrene and its synthetically prepared sulfate (B86663) ester, this compound. nih.gov Following repeated subcutaneous injections, this compound was found to be a more potent inducer of sarcomas at the site of injection compared to its precursor, 1-hydroxy-3-methylcholanthrene. nih.gov This provides strong evidence that this compound acts as an ultimate carcinogenic metabolite of 3-methylcholanthrene. nih.gov Other studies have used different rodent models and administration routes to assess the tumorigenicity of 3-methylcholanthrene and its various metabolites, providing a broader understanding of their carcinogenic profiles. aacrjournals.orgnih.govgoogle.com

Studies on DNA Adduct Formation and Distribution in Target Tissues

Investigating the formation and distribution of DNA adducts in the tissues of exposed animals is crucial for linking metabolic activation to the initiation of cancer in specific organs. The ³²P-postlabeling method is a common and sensitive technique used for this purpose. oup.comnih.gov

Investigation of Enzyme Overexpression and Genetic Damage in Animal Systems

Animal models are crucial in elucidating the role of specific enzymes in the metabolic activation of carcinogens and the resulting genetic damage. In the context of this compound, a reactive ester of a 3-methylcholanthrene metabolite, animal studies have provided strong evidence for its role as an ultimate carcinogen. nih.gov

Enzyme Involvement: The formation of this compound from its precursor, 1-hydroxy-3-methylcholanthrene, is catalyzed by sulfotransferase (SULT) enzymes. nih.gov Studies using genetically modified mouse models, including those with knockout of specific SULT genes (like Sult1a1) and those humanized to express human SULT enzymes (such as SULT1A1/1A2), have been instrumental. These studies have demonstrated that the expression of these enzymes significantly impacts the levels of DNA adducts formed from related compounds, highlighting the critical role of SULTs in their bioactivation. nih.gov For instance, in mice lacking the Sult1a1 gene, the formation of DNA adducts from a similar compound was drastically reduced in several tissues compared to wild-type mice. nih.gov This underscores the importance of enzyme expression levels in determining the genotoxic potential of such compounds.

Genetic Damage Assessment: The carcinogenicity of this compound has been directly demonstrated in animal systems. When administered to female Sprague-Dawley rats, it induced sarcomas at the site of injection in a significant portion of the animals. nih.gov These findings, coupled with its known ability to act as a direct electrophilic mutagen and DNA damaging agent, solidify its role as a potent carcinogen. nih.gov The ability of this compound to covalently bind to DNA without the need for further metabolic activation is a key aspect of its genotoxicity. nih.gov

Analytical and Spectroscopic Techniques

A suite of powerful analytical and spectroscopic methods is employed to detect and quantify the metabolites and DNA adducts of this compound, as well as to characterize the structural changes it induces in DNA.

Advanced Mass Spectrometry for Metabolite and Adduct Identification and Quantification (e.g., UPLC-MS/MS, HPLC)

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and high-performance liquid chromatography (HPLC) are indispensable tools for this research. These techniques offer high sensitivity and specificity for the identification and quantification of metabolites and DNA adducts.

UPLC-MS/MS, in particular, is a widely targeted metabolomics method known for its high resolution, accurate characterization, short analysis times, and excellent peak separation capacity. peerj.com It can be used to analyze a wide range of metabolites in biological samples such as serum and plasma. nih.govresearchgate.net The methodology often involves isotope-dilution multiple reaction monitoring (MRM) for high specificity. nih.gov This approach has been successfully used to quantify specific DNA adducts, such as those formed by the related compound 1-methylpyrene, with detection limits in the femtomole range.

HPLC is also frequently used, often in conjunction with other techniques like the ³²P-postlabeling assay, to enrich and separate DNA adducts. grafiati.com

Spectroscopic Analysis of DNA Structural Alterations (e.g., Fourier Transform-Infrared Spectroscopy)

Fourier Transform-Infrared (FTIR) spectroscopy is a non-invasive technique that provides information about the vibrational modes of molecules, allowing for the characterization of structural changes in biomolecules like DNA upon interaction with other compounds. nih.govplos.org

³²P-Postlabeling Assay for DNA Adduct Detection

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, capable of detecting as few as one adduct in 10¹⁰ nucleotides. nih.govnih.gov This makes it ideal for studying the low levels of DNA damage that can result from environmental exposures. nih.gov

The assay involves several key steps:

Enzymatic digestion of DNA into its constituent nucleoside 3'-monophosphates. nih.gov

Enrichment of the adducted nucleotides. nih.govberkeley.edu

Labeling of the adducts with a radioactive phosphorus isotope (³²P) using T4 polynucleotide kinase. nih.gov

Separation of the radiolabeled adducts by chromatographic methods, such as thin-layer chromatography (TLC) or HPLC. berkeley.eduspringernature.com

Quantification of the adducts by measuring their radioactive decay. nih.gov

A positive result in a ³²P-postlabeling assay is indicated by the appearance of additional spots on the chromatograms of DNA from treated samples compared to controls. berkeley.edu This technique has been a cornerstone in the study of DNA adducts from a wide variety of carcinogens.

Computational and Structural Biology Approaches

Computational methods provide invaluable insights into the molecular interactions that underpin the biological activity of this compound.

Molecular Docking and Dynamics Simulations of Enzyme-Substrate and DNA Interactions

Molecular Docking: This computational technique is used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking can be used to model the interaction between the compound and the active site of enzymes like sulfotransferases. By predicting the binding mode and affinity, researchers can gain a better understanding of the enzyme's substrate specificity and catalytic mechanism. nih.gov Docking studies can reveal key amino acid residues involved in the interaction and help to explain the efficiency of the metabolic activation process. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of molecules over time. nih.gov These simulations can be used to explore the interaction of this compound with DNA, revealing how the formation of an adduct affects the structure and dynamics of the DNA double helix. nih.govresearchgate.net All-atom MD simulations can characterize these interactions with unprecedented resolution, providing insights into the structural perturbations that can lead to mutations and, ultimately, cancer. nih.gov The combination of experimental data and computational modeling provides a comprehensive understanding of the carcinogenic mechanisms of compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Carcinogenicity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to predict the biological activity of a chemical, such as its carcinogenicity, based on its molecular structure. These models are built by statistically correlating structural or physicochemical properties (descriptors) of a set of known chemicals with their observed carcinogenic effects. europa.euresearchgate.net For a compound like this compound, a QSAR analysis would involve calculating various molecular descriptors.

Key descriptor categories often include:

Topological descriptors: Related to the two-dimensional structure and atomic connectivity.

Quantum chemical descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insight into a molecule's reactivity. researchgate.net

Structural descriptors: The presence of specific structural alerts or fragments known to be associated with carcinogenicity, such as the polycyclic aromatic hydrocarbon (PAH) backbone and the reactive sulfate ester group. mdpi.com

| Predictive Software/Method | Typical Concordance | Typical Sensitivity | Typical Specificity | Reference |

| MDL-QSAR | 80% | 97% | 53% | europa.eu |

| Derek for Windows | - | Low (<41%) | High (>74%) | europa.eu |

| MultiCASE | 71% - 88% | - | - | europa.eu |

This table presents example performance metrics for various QSAR software tools in predicting rodent carcinogenicity for a range of chemicals, illustrating the general capabilities of the approach.

Molecular Biology and Genetic Manipulation Techniques

To understand how this compound exerts its effects at the cellular and genetic level, researchers utilize a variety of molecular biology and genetic engineering tools.

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA within the cell's natural context. nih.govsigmaaldrich.com It allows researchers to identify the specific genomic locations where a particular protein, such as a transcription factor or a modified histone, is bound. imrpress.com

The ChIP assay workflow generally involves these key steps:

Cross-linking: Proteins are chemically cross-linked to the DNA they are bound to, typically using formaldehyde. sigmaaldrich.com

Chromatin Shearing: The chromatin is fragmented into smaller, more manageable pieces by sonication or enzymatic digestion. sigmaaldrich.com

Immunoprecipitation: An antibody specific to the protein of interest is used to isolate the protein-DNA complexes. imrpress.com

DNA Purification: The cross-links are reversed, the protein is digested, and the associated DNA is purified. sigmaaldrich.com

Analysis: The purified DNA is analyzed using techniques like quantitative PCR (qPCR), microarrays (ChIP-chip), or next-generation sequencing (ChIP-seq) to identify the specific DNA sequences that were bound by the protein. sigmaaldrich.com

In the context of this compound, a ChIP assay could be used to determine how exposure to this compound alters the genomic binding landscape of key transcription factors. For instance, its parent compound, 3-methylcholanthrene, is known to activate the Aryl hydrocarbon receptor (AhR), which in turn regulates the expression of numerous genes, including Phase I and Phase II metabolizing enzymes. nih.gov A ChIP-seq experiment could map the binding sites of AhR across the genome before and after treatment, revealing the direct gene targets affected by the compound's signaling pathway.

Reporter gene assays are a cornerstone for studying the modulation of gene expression. thermofisher.com These assays work by linking a gene's regulatory region (promoter) to a "reporter gene" whose product is easily measured, such as luciferase or β-galactosidase. thermofisher.comrevvity.com When this construct is introduced into cells, the activity of the reporter gene serves as a proxy for the activity of the promoter of interest.

Transient transfection is a common method for introducing the reporter construct into cells for these short-term studies. lubio.chnih.gov In this process, the foreign DNA (the reporter plasmid) enters the cell but does not integrate into the host cell's genome, allowing for rapid analysis of gene regulation. lubio.ch

To study this compound, a researcher could:

Construct a plasmid where the promoter of a gene known to be responsive to PAHs (e.g., CYP1A1) drives the expression of a luciferase gene.

Transiently transfect a suitable cell line with this reporter plasmid. nih.gov

Expose the transfected cells to this compound.

Measure the resulting luciferase activity. An increase or decrease in luminescence would indicate that the compound modulates the activity of the target promoter. revvity.com

This approach allows for the functional analysis of specific cis-acting regulatory elements and the trans-acting factors that bind to them in response to the chemical stimulus. thermofisher.com

The metabolic activation of PAH metabolites is often species-specific, creating challenges for extrapolating animal data to humans. Genetically modified mouse models are invaluable tools for overcoming this hurdle. The formation of this compound from its precursor, 1-hydroxy-3-methylcholanthrene, is catalyzed by sulfotransferase (SULT) enzymes, particularly SULT1A1. nih.govoup.com

SULT1A1-knockout (ko) mice , which have had the Sult1a1 gene deleted, are used to definitively establish the role of this enzyme in the compound's toxicity. nih.govjax.org Studies with related carcinogens show that in Sult1a1-ko mice, the formation of DNA adducts (covalent bonds between a chemical and DNA, a key step in initiating cancer) is dramatically reduced in tissues where this enzyme is normally active, such as the liver. nih.govnih.gov This demonstrates that Sult1a1 is the principal activating enzyme in those tissues. nih.gov

Humanized mice take this a step further. These models are created by introducing the human SULT1A1 gene into the knockout mouse background (termed ko-tg mice). nih.govmdpi.com These mice express the human SULT1A1 enzyme, often with a tissue distribution pattern that mimics that found in humans, which can differ significantly from the mouse pattern. nih.govmdpi.com

Research using these models on SULT1A1-activated compounds has revealed critical insights:

Dominant Role of SULT1A1: The knockout of mouse Sult1a1 can decrease hepatic DNA adduct formation by over 95%, confirming its dominant role in bioactivation in the liver. nih.gov

Species Differences in Activation: Human SULT1A1 can be more effective at activating certain substrates than the mouse orthologue. oup.comnih.gov

Tissue-Specific Carcinogenicity: Since human SULT1A1 is expressed in tissues where the mouse enzyme is absent (e.g., kidney), humanized mice can develop DNA adducts in different organs than wild-type mice, providing crucial information for human risk assessment. nih.govmdpi.com

| Compound | Mouse Model | Tissue | Finding | Reference |

| Methyleugenol | Sult1a1-knockout (ko) | Liver | Hepatic DNA adducts reduced by 97% compared to wild-type (wt). | nih.gov |

| Methyleugenol | Humanized (tg-ko) | Liver | Hepatic DNA adducts increased ~5-fold compared to wild-type (wt). | nih.gov |

| 1-MIM-OH | Sult1a1-knockout (ko) | Liver, Cecum, Colon | Adduct levels reduced to 1.2-10.6% of wild-type levels. | mdpi.com |

| 1-MIM-OH | Humanized (ko-tg) | Kidney, Small Intestine | Adduct levels were high, whereas they were very low in wt and ko mice. | mdpi.com |

| Furfuryl Alcohol | Sult1a1-knockout (ko) | Liver | Hepatic DNA adducts reduced to below the limit of detection. | nih.gov |

This table summarizes findings from studies on various carcinogens activated by SULT1A1, demonstrating the utility of knockout and humanized mouse models in elucidating its role in bioactivation and tissue-specific DNA damage.

Future Directions in 1 Sulfooxy 3 Methylcholanthrene Research

Elucidation of Remaining Gaps in Metabolic Pathways and Enzyme Regulation

The metabolic activation of 3-MC to its ultimate carcinogenic form, 1-Sulfooxy-3-methylcholanthrene, involves a series of enzymatic reactions. nih.govnih.gov While it is established that cytochrome P450 (CYP) enzymes, particularly CYP1A1, and epoxide hydrolase are pivotal in the initial metabolism of 3-MC, the precise interplay and regulation of these enzymes require deeper exploration. nih.gov Future research should aim to identify all the specific CYP isoforms involved and delineate their relative contributions to the formation of 1-hydroxy-3-methylcholanthrene (B1201948), the precursor to this compound. nih.gov

Furthermore, the regulation of these metabolic enzymes is a complex process. The aryl hydrocarbon receptor (AhR) is a known ligand-activated transcription factor that induces the expression of CYP1A1 and other phase II enzymes upon binding with compounds like 3-MC. nih.govwikipedia.org However, the sustained induction of these enzymes suggests mechanisms beyond simple ligand-receptor interactions. nih.gov Investigating the potential for covalent modification of regulatory elements, such as AhR response elements (AhREs), by reactive metabolites of 3-MC could provide insights into this persistent induction. nih.gov

A significant gap remains in understanding the regulation of sulfotransferases (SULTs), the enzymes responsible for the final activation step converting 1-hydroxy-3-methylcholanthrene to this compound. nih.gov While the involvement of SULTs is implied by the formation of the sulfate (B86663) conjugate, the specific SULT isoforms responsible and the factors governing their expression and activity in different tissues are not well-defined. Future studies should focus on identifying these SULTs and exploring their regulation by genetic, epigenetic, and environmental factors. This knowledge is crucial for understanding inter-individual differences in susceptibility to 3-MC-induced carcinogenesis.

Advanced Structural Characterization of Specific DNA Adducts and Their Repair Pathways

This compound is a direct-acting electrophile that covalently binds to DNA, forming DNA adducts, a critical initiating event in carcinogenesis. nih.govnih.gov While the formation of DNA adducts by this compound has been demonstrated, the precise chemical structures of all the specific adducts formed with different DNA bases (adenine, guanine (B1146940), cytosine, and thymine) have not been exhaustively characterized. nih.govnih.gov Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are needed to elucidate the exact structures of these adducts. nih.gov

Understanding the structural diversity of these adducts is paramount, as different adducts may have varying mutagenic potential and may be recognized and repaired with different efficiencies by the cellular DNA repair machinery. For instance, some adducts might cause bulky distortions in the DNA helix, while others may be more subtle.

Consequently, a critical area for future research is the investigation of the DNA repair pathways that recognize and remove this compound-induced DNA adducts. The roles of major repair pathways, including nucleotide excision repair (NER), base excision repair (BER), and mismatch repair (MMR), in processing these specific lesions need to be systematically evaluated. Identifying the key repair proteins involved and understanding how the structure of the adduct influences the efficiency of its repair will be vital. This could explain why certain tissues or individuals are more susceptible to the carcinogenic effects of 3-MC.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic view of the cellular response to this compound, future research must move towards the integration of multi-omics data. youtube.com This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of the biological perturbations induced by this carcinogen. youtube.com

Genomics: Can identify genetic polymorphisms in metabolic enzymes (e.g., CYPs, SULTs) and DNA repair genes that influence an individual's susceptibility to 3-MC-induced DNA damage.

Transcriptomics: (e.g., RNA-seq) can reveal changes in gene expression profiles in response to this compound exposure. This can help identify key signaling pathways that are activated or repressed, providing insights into the cellular stress response, cell cycle control, and apoptosis. nih.gov

Proteomics: Can identify changes in the levels and post-translational modifications of proteins involved in metabolism, DNA repair, and other critical cellular processes. youtube.com This can provide a more direct measure of the functional consequences of altered gene expression.

Metabolomics: Can analyze the global changes in the cellular metabolome, providing a snapshot of the metabolic reprogramming that occurs in response to this compound. This can help to identify novel biomarkers of exposure and effect.

By integrating these multi-omics datasets, researchers can construct detailed network models of the cellular response to this compound. This will enable a more comprehensive understanding of its mechanisms of action and may reveal novel targets for cancer prevention and therapy. biorxiv.org

Development of Novel Research Tools and Methodologies for High-Throughput Analysis

Advancing our understanding of this compound necessitates the development and application of novel, high-throughput research tools and methodologies.

Current methods for detecting and quantifying DNA adducts, such as ³²P-postlabeling, can be laborious and may not be suitable for large-scale screening studies. berkeley.edu The development of more rapid and sensitive methods, potentially based on mass spectrometry or novel biosensor technologies, is crucial. High-throughput methods for assessing DNA repair capacity for specific adducts are also needed.

Furthermore, advancements in analytical techniques will enhance the study of PAH metabolism and effects. This includes the development of more sophisticated chromatographic methods, such as two-dimensional liquid chromatography-mass spectrometry (2D-LC-MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), for the sensitive and specific analysis of 3-MC metabolites and their DNA adducts in complex biological matrices. mdpi.comnih.govchromatographyonline.com

Q & A

Q. What comparative toxicogenomics approaches can identify biomarkers of this compound exposure?

- Methodological Answer : Perform RNA-seq or microarray analysis on exposed tissues (e.g., liver, injection-site sarcomas) to identify dysregulated pathways (e.g., oxidative stress, DNA repair). Validate candidate biomarkers (e.g., CYP1A1, GSTP1) using qPCR or immunohistochemistry in independent cohorts .

Key Data from Evidence

- Carcinogenicity in Rats : this compound induced sarcomas in 66% of rats (8/12) vs. 42% (5/12) for its precursor, 1-hydroxy-3-methylcholanthrene, under identical dosing regimens .

- Metabolic Activation : Sulfotransferase activity is critical for converting the hydroxylated precursor to the reactive sulfate ester, emphasizing the need for enzyme-specific assays in mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.